![molecular formula C5H9NO4S B2587136 3-(Nitromethyl)thiolane 1,1-dioxide CAS No. 17133-79-8](/img/structure/B2587136.png)
3-(Nitromethyl)thiolane 1,1-dioxide
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Description
“3-(Nitromethyl)thiolane 1,1-dioxide” is a chemical compound with the molecular formula C5H9NO4S . It is also known by other synonyms such as “3-(Nitromethyl)-1λ6-thiolane-1,1-dione” and "Thiophene, tetrahydro-3-(nitromethyl)-, 1,1-dioxide" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been explored in various studies. For instance, thiol-ene “click” reactions have been used in polymer and materials synthesis . Nitro-involved radical reactions have also been studied, providing efficient and rapid access to nitro-containing compounds . Additionally, the nature of the sulfur reagent has been found to make an essential impact on reaction selectivity .Molecular Structure Analysis
The molecular structure of “this compound” involves a five-membered heterocycle of the sulfones . The atoms in this heterocycle are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane .Chemical Reactions Analysis
The reaction features of nitrosulfodienes of thiolene-1,1-dioxide series with semicarbazide have been studied . The reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates gives, according to the base involved, cis-perhydrothieno [3,4-d]imidazole-2-thione 5,5-dioxides or the hitherto undescribed cis-2-aryliminoperhydrothieno 3,4-d] thiazole 5,5-dioxides .Safety and Hazards
The safety data sheet for “3-(Nitromethyl)thiolane 1,1-dioxide” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . Other safety data sheets for similar compounds suggest that appropriate personal protective equipment should be used, and dust formation and inhalation should be avoided .
Future Directions
The activity and selectivity of sulfides of group VI–VIII metals in the liquid-phase hydrogenation of thiolene-1,1-dioxides were studied at elevated hydrogen pressure . The generation of thiolane-1,1-dioxide is accompanied by the substrate decomposition, which is especially intensive for 3-thiolene-1,1-dioxide hydrogenation . This suggests potential future directions for research and development in this area.
properties
IUPAC Name |
3-(nitromethyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRINNZCUJIOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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